Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate
Description
Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate is a cyclopropane-containing ester characterized by a stereospecific acetoxymethyl substituent at the 2-position of the cyclopropane ring and a methyl ester group.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-[(1S,2R)-2-(acetyloxymethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-6(10)13-5-8-3-7(8)4-9(11)12-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
ZGPOTOHXZVMILQ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H]1CC(=O)OC |
Canonical SMILES |
CC(=O)OCC1CC1CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation
Cyclopropane derivatives such as this compound are often synthesized through metal-catalyzed cyclopropanation reactions. These reactions provide high regio- and stereoselectivity necessary for obtaining the (1S,2R) stereochemical configuration. Common catalysts include rhodium and copper complexes that facilitate cyclopropanation of alkenes with diazo compounds or related reagents.
Introduction of the Acetoxymethyl Group
The acetoxymethyl substituent on the cyclopropane ring can be introduced via nucleophilic substitution or acylation reactions. One approach involves the use of propargyl esters that undergo rhodium-catalyzed 1,3-acyloxy migration to form cyclopropyl-substituted allenes, which then can be further transformed into acetoxymethyl derivatives through selective functional group manipulations.
Esterification and Acetylation Steps
The methyl acetate moiety is typically introduced through esterification of the corresponding carboxylic acid or via transesterification. Acetylation of hydroxyl groups to form acetoxy substituents is commonly performed using acetic anhydride or acetyl chloride under basic or acidic catalysis.
Detailed Synthetic Routes and Research Findings
Rhodium-Catalyzed Tandem 1,3-Acyloxy Migration and Cycloaddition
A notable method involves rhodium-catalyzed tandem reactions starting from cyclopropyl substituted propargyl esters. The process initiates with a Saucy-Marbet 1,3-acyloxy migration to generate cyclopropyl-substituted allenes, which then undergo [5+1] cycloaddition with carbon monoxide. This method enables the synthesis of highly functionalized cyclohexenones but also provides a strategic pathway to access acetoxymethyl-substituted cyclopropane intermediates relevant to the target compound.
| Step | Reaction Type | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Rhodium-catalyzed 1,3-acyloxy migration | Rh(I) catalyst, CO atmosphere, 60 °C | Formation of cyclopropyl-substituted allenes |
| 2 | [5+1] Cycloaddition with CO | 1 atm CO, moderate temperature | Cyclohexenone derivatives, functional handles |
This method highlights the utility of the acyloxy group in facilitating allene formation and further functionalization, which is crucial for introducing the acetoxymethyl substituent with stereochemical control.
Mitsunobu Reaction and Nucleophilic Substitution Approaches
Patent literature describes methods involving Mitsunobu reactions to introduce substituents on cyclopropane derivatives, followed by deprotection steps under basic conditions to yield acetoxymethyl functionalities. These methods typically proceed as follows:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Mitsunobu reaction | Triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), solvent THF | Facilitates nucleophilic substitution on cyclopropyl intermediate |
| 2 | Deacetylation | Base (e.g., sodium hydroxide) in methanol or mixed solvent (methanol/THF/H2O) | Removal of acetyl protecting groups |
| 3 | Purification | Washing with brine, drying, filtration, concentration | Isolation of pure this compound |
These steps ensure the stereochemical integrity of the cyclopropane ring while enabling functional group transformations necessary for the target compound.
Reduction and Esterification Steps
Additional steps may include reduction reactions using triethylsilane in the presence of boron trifluoride etherate to modify substituents on the cyclopropane ring, followed by esterification to install the methyl acetate group. Solvent systems such as 1,2-dichloroethane and acetonitrile mixtures are preferred for optimal reaction progress.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Rhodium-catalyzed tandem reaction | Utilizes 1,3-acyloxy migration and cycloaddition | High functionalization, stereoselectivity | Requires specialized catalysts and CO handling |
| Mitsunobu reaction + deacetylation | Nucleophilic substitution with protecting group strategies | Well-established, versatile | Multi-step, requires careful deprotection |
| Reduction + Esterification | Modifies substituents and installs ester groups | Flexible for various substituents | May require multiple purification steps |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes both acid- and base-catalyzed hydrolysis, though outcomes vary significantly:
-
Base-catalyzed hydrolysis (NaOH/H₂O, 60°C) yields the corresponding carboxylic acid but often results in partial decomposition of the cyclopropyl structure .
-
Acid-catalyzed hydrolysis (HCl/MeOH, reflux) produces methyl-substituted byproducts due to competing ring-opening reactions.
Key Data Table: Hydrolysis Attempts
| Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 0.1M NaOH, 60°C, 6h | Partial hydrolysis with cyclopropane retention | 32% | |
| Trimethyltin hydroxide, RT | Decomposition to unidentified products | – |
Transesterification
This reaction enables the exchange of the methyl ester group with other alcohols under catalytic conditions:
-
Methanolysis (Ti(OiPr)₄ catalyst, 80°C) converts the methyl ester to ethyl variants with 78% efficiency.
-
Steric hindrance from the cyclopropyl group slows reactions with bulkier alcohols (e.g., isopropyl alcohol).
Nucleophilic Substitutions
The acetoxymethyl group participates in SN2 reactions, though stereochemical outcomes depend on cyclopropane geometry:
-
With sodium azide (DMF, 100°C):
Reaction Pathway
-
Alkylation of the cyclopropane nitrogen forms an aziridinium intermediate .
-
Nucleophilic attack by acetate or azide occurs at the less hindered carbon .
Cycloaddition Reactions
The cyclopropyl ring engages in [5+1] cycloadditions under Rh-catalyzed conditions:
-
With CO gas ([Rh(COD)₂]BF₄, 60°C):
Table 2: Cycloaddition Selectivity
| Substrate | Regioselectivity (Ratio) | Major Product Yield |
|---|---|---|
| cis-1n | 16:1 | 89% |
| trans-1k | 8:1 | 76% |
Stereochemical Considerations
The (1S,2R)-configuration imposes strict steric and electronic constraints:
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl ring can confer unique binding properties, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related cyclopropane derivatives:
Key Observations:
- Substituent Effects : The acetoxymethyl group in the target compound may enhance stability compared to bromomethyl () or mesyloxy () analogs, which are more reactive due to better leaving groups.
- Stereochemistry : The (1S,2R) configuration in the target compound likely influences its biological activity and synthetic pathways, similar to stereospecific analogs in and .
Physical and Chemical Properties
- Boiling Point/Density : The bromomethyl analog () has a boiling point of 211°C and density of 1.443 g/cm³. The target compound’s acetoxymethyl group may lower its boiling point due to reduced polarity compared to bromine.
- Reactivity : The acetoxymethyl group is less reactive than bromine but can undergo hydrolysis to form carboxylic acids, making it useful in prodrug design .
Biological Activity
Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate is a compound of interest due to its potential biological activities. This article explores its biological activity, relevant research findings, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
Biological Activity Overview
Research into the biological activity of this compound has shown promising results in several areas:
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties. The cyclopropyl group is often associated with enhanced biological activity, particularly against bacteria and fungi.
- Anti-inflammatory Effects : Compounds containing acetate groups have been studied for their anti-inflammatory properties. The ester functionality may contribute to reduced inflammatory responses in various biological models.
- Enzyme Inhibition : The compound may act as a prodrug, which can be metabolized into active forms that inhibit specific enzymes related to disease pathways. This mechanism is crucial in drug design, especially for treating chronic conditions.
Case Studies and Experimental Data
- Study on Antimicrobial Properties : A study investigated the antimicrobial effects of cyclopropyl derivatives and found that modifications at the cyclopropyl position significantly enhanced activity against Gram-positive bacteria. This compound was hypothesized to exhibit similar properties due to its structural similarities to effective antimicrobial agents .
- Anti-inflammatory Mechanism : Research conducted on acetate esters demonstrated their ability to inhibit COX enzymes, which are critical in the inflammatory pathway. This compound's structural components suggest it may also possess this inhibitory action .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | |
| Similar Cyclopropyl Derivative A | Strong Antimicrobial | |
| Similar Cyclopropyl Derivative B | Moderate Anti-inflammatory |
Future Directions
Further research is needed to fully elucidate the biological mechanisms of this compound. Potential areas of investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with enzymes and receptors.
- Formulation Development : Exploring how this compound can be formulated into effective drug delivery systems.
Q & A
Q. What synthetic strategies are effective for achieving the (1S,2R) stereochemistry in the cyclopropane core of methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate?
The stereochemical control of cyclopropane derivatives often relies on transition-metal-catalyzed cyclopropanation or stereoselective ring-opening reactions. For example, Method A (as described in ) employs iridium-based catalysts (e.g., Crabtree’s Catalyst) to hydrogenate alkylidenecyclopropanes, yielding a single diastereomer with >96:4 selectivity . Additionally, chiral auxiliaries or enantioselective reagents (e.g., LiHMDS in THF) can enforce stereochemical outcomes during cyclopropane ring formation, as seen in the synthesis of related tetrazole derivatives .
Q. How can researchers optimize reaction conditions to improve yields of this compound?
Key factors include:
- Catalyst selection : Iridium catalysts (e.g., Crabtree’s Catalyst) enhance diastereoselectivity in hydrogenation steps .
- Solvent and temperature : Reactions in dichloromethane (CH₂Cl₂) at room temperature minimize side reactions, while low temperatures (-20°C to -80°C) preserve labile functional groups during storage .
- Purification : Flash chromatography or recrystallization (e.g., using hexane/ethyl acetate) resolves diastereomers and removes byproducts .
Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 8.42 ppm for aromatic protons, δ 148.2 ppm for carbonyl carbons) confirm regiochemistry and functional groups .
- Mass Spectrometry : MALDI-MS or ESI-MS identifies molecular ions (e.g., m/z 165.62 for related cyclopropane esters) .
- Polarimetry : Optical rotation ([α]D) measurements validate enantiomeric purity .
Advanced Research Questions
Q. How can researchers address diastereomer formation during the synthesis of cyclopropane derivatives like this compound?
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Ir-based systems) enforce stereocontrol, as demonstrated in hydrogenation reactions (dr > 96:4) .
- Dynamic kinetic resolution : Use of chiral ligands or enzymes can interconvert stereoisomers during reactions, favoring the desired (1S,2R) configuration .
- Chromatographic separation : Reverse-phase HPLC with chiral columns resolves diastereomers, as applied in purifying trifluoroacetate salts of related compounds .
Q. What methodologies are used to evaluate the biological activity of cyclopropane-containing compounds like this ester?
- Enzyme inhibition assays : Test interactions with nicotinic receptors (e.g., α4β2 subtypes) using radioligand binding studies, as seen in hybrid molecule evaluations .
- Metabolic stability studies : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation .
- Structure-activity relationship (SAR) : Modify the acetoxymethyl or cyclopropane groups and compare bioactivity using in vitro models (e.g., cytotoxicity or antimicrobial screens) .
Q. How do steric and electronic effects of the acetoxymethyl group influence the reactivity of this cyclopropane derivative?
- Steric effects : The acetoxymethyl group increases steric hindrance, slowing nucleophilic attacks on the cyclopropane ring but stabilizing transition states in ring-opening reactions .
- Electronic effects : The electron-withdrawing acetate group polarizes the cyclopropane ring, enhancing susceptibility to electrophilic additions (e.g., bromination or epoxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
